molecular formula C19H18N2O3S B2821774 BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE CAS No. 327063-17-2

BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE

Cat. No.: B2821774
CAS No.: 327063-17-2
M. Wt: 354.42
InChI Key: QMYOJMRXHPKHJJ-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE is a complex organic compound featuring a thiophene ring, a cyano group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with cyanoacrylamides under basic conditions. The reaction may involve the use of catalysts such as palladium complexes or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate environmentally sustainable practices, such as the use of green solvents and recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets. The cyano group and thiophene ring are crucial for its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE is unique due to its combination of a thiophene ring, cyano group, and acrylamide moiety. This combination imparts specific electronic and steric properties that make it suitable for various applications in organic electronics and medicinal chemistry .

Properties

IUPAC Name

butyl 4-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-2-3-10-24-19(23)14-6-8-16(9-7-14)21-18(22)15(13-20)12-17-5-4-11-25-17/h4-9,11-12H,2-3,10H2,1H3,(H,21,22)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYOJMRXHPKHJJ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CS2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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